molecular formula C9H11N5O3 B12547196 [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol CAS No. 182825-32-7

[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol

Cat. No.: B12547196
CAS No.: 182825-32-7
M. Wt: 237.22 g/mol
InChI Key: SXHGYAAPHCFGCV-RNFRBKRXSA-N
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Description

[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol is a compound that features a purine base attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol typically involves the reaction of a purine derivative with a dioxolane precursor under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted purine derivatives.

Scientific Research Applications

[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to nucleic acids or proteins, affecting their function and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

[(2R,4R)-4-(2-Aminopurin-9-YL)-1,3-dioxolan-2-YL]methanol can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound.

Properties

CAS No.

182825-32-7

Molecular Formula

C9H11N5O3

Molecular Weight

237.22 g/mol

IUPAC Name

[(2R,4R)-4-(2-aminopurin-9-yl)-1,3-dioxolan-2-yl]methanol

InChI

InChI=1S/C9H11N5O3/c10-9-11-1-5-8(13-9)14(4-12-5)6-3-16-7(2-15)17-6/h1,4,6-7,15H,2-3H2,(H2,10,11,13)/t6-,7-/m1/s1

InChI Key

SXHGYAAPHCFGCV-RNFRBKRXSA-N

Isomeric SMILES

C1[C@@H](O[C@@H](O1)CO)N2C=NC3=CN=C(N=C32)N

Canonical SMILES

C1C(OC(O1)CO)N2C=NC3=CN=C(N=C32)N

Origin of Product

United States

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